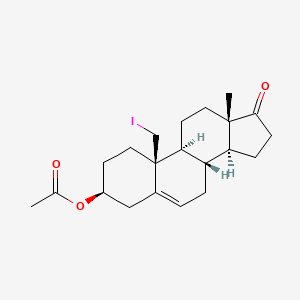

19-Iodo-5-androstene-3beta-ol-17-one 3-acetate

Description

Contextualization within Androstane (B1237026) Steroid Chemistry

To understand the structure and potential function of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate, it is essential to first place it within its parent class: the androstane steroids. Androstane is a C19 steroid, meaning it is built upon a characteristic seventeen-carbon, four-ring core (the gonane (B1236691) nucleus), with two additional methyl groups at positions C10 and C13. This fundamental structure is the backbone for all androgenic hormones, including testosterone (B1683101).

The specific nomenclature of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate details its precise chemical modifications from the basic androstane structure:

5-androstene : Indicates a double bond is present between carbon atoms 5 and 6 of the steroid's B-ring.

19-Iodo : A key feature where the methyl group at carbon 19 (attached to C10) is replaced by an iodine atom.

3β-ol-17-one : Specifies a hydroxyl (-OH) group at the 3-position in the beta orientation (projecting above the plane of the ring) and a ketone (=O) group at the 17-position.

3-acetate : Denotes that the hydroxyl group at the 3-position has been converted into an acetate (B1210297) ester.

These features classify it as a derivative of dehydroepiandrosterone (B1670201) (DHEA), a naturally occurring androstane steroid. The introduction of an iodine atom, a large and electronegative halogen, at the C19 position is a significant modification that dramatically alters the molecule's properties and potential biological interactions compared to its natural counterparts.

Table 1: Structural Comparison of Related Androstane Steroids

| Compound Name | C3 Modification | C5-C6 Bond | C17 Modification | C19 Modification |

|---|---|---|---|---|

| Androstane | Saturated | Single | Saturated | Methyl group (-CH₃) |

| Androstenedione (B190577) | Ketone (=O) | Double | Ketone (=O) | Methyl group (-CH₃) |

| Dehydroepiandrosterone (DHEA) | β-hydroxyl (-OH) | Double | Ketone (=O) | Methyl group (-CH₃) |

| 19-Iodo-5-androstene-3β-ol-17-one 3-acetate | β-acetate (-OCOCH₃) | Double | Ketone (=O) | Iodine atom (-I) |

Significance of Iodinated Steroid Derivatives in Biochemical Inquiry

The introduction of an iodine atom into a steroid molecule is a deliberate strategy employed in biochemical research for several important reasons. The primary application lies in the use of iodine's radioactive isotopes, particularly Iodine-125 (¹²⁵I) and Iodine-123 (¹²³I).

Radioimmunoassays (RIA): One of the most significant historical and ongoing uses of iodinated steroids is as tracers in radioimmunoassays. nih.govosti.gov Before the widespread use of non-radioactive methods, RIAs were the gold standard for measuring hormone concentrations in biological fluids. Using a radioiodinated steroid allows for highly sensitive detection due to the gamma emission of ¹²⁵I, which is easier and more efficient to count than the beta emissions from tritium (B154650) (³H), another common radioisotope used in steroid research. nih.gov Steroid derivatives can be synthesized to be iodinated and used to develop highly specific and sensitive assays for hormones like cortisol. nih.govosti.govresearchgate.net

Radioligands for Receptor Studies: Iodinated steroids are also developed as high-affinity radioligands to study steroid receptors. nih.gov By replacing a key group on a synthetic steroid with iodine, researchers can create probes to investigate the binding characteristics of androgen and estrogen receptors. nih.govrsc.org The high specific activity achievable with radioiodine allows for sensitive detection and quantification of receptor populations in various tissues, which is crucial for understanding hormone action and developing new drugs. rsc.org The selective enrichment of iodine isotopes that exhibit the Auger effect (such as ¹²³I or ¹²⁵I) near the cell nucleus can lead to targeted cell death, a principle explored for potential receptor-mediated cancer therapies. rsc.org

Molecular Imaging: While not as common as their use in in-vitro assays, iodinated compounds are the basis for CT imaging contrast agents. researchgate.net The high atomic number of iodine allows it to absorb X-rays effectively. In principle, an iodinated steroid could be used to visualize tissues or tumors that have high concentrations of specific steroid receptors or metabolic enzymes, though this application is less developed than for smaller iodinated molecules.

Historical Perspective on 19-Substituted Androstene Compounds

Scientific interest in modifying the C19-methyl group of androstane steroids has a long history, dating back to at least the early 1960s. acs.orgacs.org This interest is largely driven by the central role of the C19-methyl group in the biosynthesis of estrogens from androgens, a process catalyzed by the enzyme aromatase (CYP19A1). wikipedia.org

Aromatase converts androgens like androstenedione and testosterone into estrogens (estrone and estradiol, respectively) through a series of three successive hydroxylations of the C19-methyl group, culminating in the "aromatization" of the steroid's A-ring. wikipedia.org Recognizing this, researchers hypothesized that modifying the C19 group could disrupt this process, leading to the development of aromatase inhibitors.

Early research focused on creating C19-functionalized steroids to understand the intermediates of estrogen biosynthesis. acs.org Over time, this evolved into a deliberate strategy to create enzyme inhibitors. Scientists synthesized a wide array of 19-substituted androstene derivatives, including those with fluorine, acetylenic, and other functional groups at the C19 position, and tested their ability to block aromatase. nih.gov These studies demonstrated that substitutions at this position could create potent competitive or irreversible inhibitors of the enzyme. nih.gov This line of inquiry proved highly successful and was foundational to the development of steroidal aromatase inhibitors used in the treatment of estrogen receptor-positive breast cancer. The synthesis of compounds like 19-Iodo-5-androstene-3β-ol-17-one 3-acetate is a continuation of this historical effort to use C19-functionalization to create novel steroid analogs for biochemical investigation. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10S,13S,14S)-10-(iodomethyl)-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29IO3/c1-13(23)25-15-7-10-21(12-22)14(11-15)3-4-16-17-5-6-19(24)20(17,2)9-8-18(16)21/h3,15-18H,4-12H2,1-2H3/t15-,16-,17-,18-,20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKDQVBRIWZGLL-JPRZGNOKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560379 | |

| Record name | (3beta)-19-Iodo-17-oxoandrost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82341-96-6 | |

| Record name | (3beta)-19-Iodo-17-oxoandrost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of organic molecules. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom in 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate can be mapped.

In the ¹H NMR spectrum, the proton at the C3 position, being attached to a carbon bearing the acetate (B1210297) group, would resonate at a downfield chemical shift. Similarly, the olefinic proton at C6 would appear in the characteristic range for vinylic protons. The protons of the two methyl groups (C18 and the acetate methyl) would show distinct singlet signals, while the iodinated methylene (B1212753) group at C19 would exhibit a shift influenced by the iodine atom.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each of the 21 carbon atoms. The carbonyl carbons of the C17-ketone and the acetate group are particularly noteworthy, appearing at the low-field end of the spectrum (190-215 ppm for ketones). libretexts.org The carbons of the C5-C6 double bond and the C3 carbon attached to the oxygen would also have characteristic chemical shifts.

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ) in ppm |

| H-3 (α) | 4.5 - 4.9 |

| H-6 | 5.3 - 5.5 |

| CH₃ (C-18) | 0.8 - 1.0 |

| CH₃ (Acetate) | 2.0 - 2.2 |

| CH₂ (C-19) | 3.2 - 3.6 |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C-3 | 72 - 76 |

| C-5 | 140 - 142 |

| C-6 | 121 - 123 |

| C-17 (C=O) | 218 - 222 |

| C-19 (CH₂I) | 7 - 12 |

| Acetate (C=O) | 170 - 172 |

| Acetate (CH₃) | 21 - 23 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and confirming the molecular formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would verify its elemental composition as C₂₁H₂₉IO₃. sigmaaldrich.com

The mass spectrum would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of approximately 456.36. sigmaaldrich.com The fragmentation pattern provides further structural clues. Common fragmentation pathways for this steroid would include the loss of an acetic acid molecule from the 3-acetate group and the cleavage of the iodine atom. These characteristic fragment ions help to confirm the presence and location of the functional groups.

Interactive Table: Expected High-Resolution Mass Spectrometry Data

| Ion Description | Molecular Formula of Fragment | Expected m/z |

| Molecular Ion [M]⁺ | C₂₁H₂₉IO₃⁺ | 456.1161 |

| Loss of Acetic Acid [M - C₂H₄O₂]⁺ | C₁₉H₂₅IO⁺ | 396.0950 |

| Loss of Iodine [M - I]⁺ | C₂₁H₂₉O₃⁺ | 329.2117 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

Two distinct carbonyl (C=O) stretching vibrations would be prominent. The ester carbonyl of the acetate group typically absorbs at a higher frequency (around 1735-1750 cm⁻¹) than the five-membered ring ketone at C17 (around 1715 cm⁻¹). libretexts.org Additionally, a strong absorption band corresponding to the C-O stretch of the ester would be visible, and a weaker band for the C=C stretch of the alkene in the B-ring would also be present. datapdf.com

Interactive Table: Characteristic Infrared Absorption Frequencies

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |

| Ester (Acetate) | C=O Stretch | 1735 - 1750 |

| Ketone (5-membered ring) | C=O Stretch | ~1715 |

| Ester (Acetate) | C-O Stretch | 1240 - 1260 |

| Alkene | C=C Stretch | 1640 - 1680 |

Single Crystal X-ray Diffraction (SXRD) Analysis of Crystalline Forms

When a compound can be grown as a suitable single crystal, Single Crystal X-ray Diffraction (SXRD) provides the most definitive structural information. carleton.edu This non-destructive technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and stereochemistry. carleton.eduexcillum.com

An SXRD analysis of this compound would unambiguously confirm the β-orientation of the 3-acetate group and the conformation of the fused four-ring steroid nucleus. It would provide the ultimate proof of the molecule's absolute configuration, which is critical in steroid chemistry. excillum.com

Advanced Spectroscopic Techniques for Isomeric Differentiation

Distinguishing between closely related isomers is a common challenge in steroid analysis. Advanced spectroscopic methods are often required for this purpose. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish correlations between different nuclei and definitively map out the entire molecular structure, confirming atomic connectivity.

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can determine the spatial proximity of atoms, which is vital for confirming stereochemical details. For instance, NOE data could differentiate between α and β substituents. In mass spectrometry, techniques like ion mobility-mass spectrometry and photodissociation MS can separate and identify isomers that are indistinguishable by conventional MS. plu.mx

Biochemical Transformations and Metabolic Pathways of 19 Iodo 5 Androstene 3β Ol 17 One 3 Acetate

Enzymatic De-acetylation Processes

The initial and pivotal step in the metabolism of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate is the hydrolysis of the 3-acetate group. This enzymatic de-acetylation is a common metabolic pathway for acetylated steroid prodrugs, converting them into their biologically active 3β-hydroxy forms. This reaction is primarily catalyzed by various esterases, including carboxylesterases, which are abundant in the liver, plasma, and other tissues.

The rate of hydrolysis can be influenced by the stereochemistry of the steroid nucleus and the nature of the ester group. While specific studies on the de-acetylation of this particular iodinated steroid are not available, research on other steroid acetates indicates that this is generally a rapid and efficient process. The enzymatic removal of the acetate (B1210297) moiety yields 19-Iodo-5-androstene-3β-ol-17-one, the primary substrate for subsequent metabolic transformations.

It is worth noting that the biological esterification of steroids can also occur, potentially leading to the formation of fatty acid esters. However, the hydrolysis of steroid acetates is generally a rapid process. oup.com

Hydroxylation and Oxidation Studies

Following de-acetylation, the steroid nucleus of 19-Iodo-5-androstene-3β-ol-17-one is susceptible to a variety of Phase I metabolic reactions, predominantly hydroxylation and oxidation. These reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.

Based on the metabolism of analogous androstene derivatives, several positions on the steroid core are potential sites for hydroxylation. These include, but are not limited to, the 2α, 6β, 7α, 11β, and 16α positions. The introduction of a hydroxyl group increases the polarity of the molecule, facilitating its eventual excretion.

Subsequent to hydroxylation, the newly introduced hydroxyl groups, as well as the existing 3β-hydroxyl and 17-keto groups, can undergo further oxidation. For instance, the 3β-hydroxyl group can be oxidized to a 3-keto group by 3β-hydroxysteroid dehydrogenase (3β-HSD). The 17-keto group can be reduced to a 17β-hydroxyl group by 17β-hydroxysteroid dehydrogenase (17β-HSD).

The presence of the bulky iodine atom at the C-19 position is expected to exert a significant steric and electronic influence on the metabolic profile. It may hinder enzymatic access to certain positions on the A and B rings of the steroid, potentially altering the regioselectivity of hydroxylation compared to its non-iodinated counterpart. The introduction of a halogen atom into a steroid moiety has been shown to severely affect biotransformation outcomes. researchgate.net

Conjugation Reactions and Metabolite Identification (e.g., Glucuronidation, Sulfation)

Phase II metabolism of 19-Iodo-5-androstene-3β-ol-17-one and its Phase I metabolites involves conjugation reactions, which further increase water solubility and facilitate elimination. The most common conjugation pathways for steroids are glucuronidation and sulfation.

Glucuronidation: This process involves the covalent attachment of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to hydroxyl groups on the steroid. The resulting glucuronide conjugates are highly water-soluble and are readily excreted in urine and bile. For 19-Iodo-5-androstene-3β-ol-17-one, the 3β-hydroxyl group is a primary site for glucuronidation. Hydroxylated metabolites produced in Phase I also present additional sites for this conjugation reaction. Steroid glucuronidation is a major pathway of steroid metabolism in steroid target tissues. cas.cz

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid, a reaction catalyzed by sulfotransferases (SULTs). The resulting sulfate esters are also highly water-soluble. Similar to glucuronidation, the 3β-hydroxyl group and any introduced hydroxyl groups are potential sites for sulfation. Sulfation and desulfation are vital biological processes that regulate steroidogenesis and steroid hormone action. nih.gov

Identification of these conjugated metabolites is typically achieved through sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) following enzymatic hydrolysis of the conjugates with β-glucuronidase or sulfatase.

In Vitro and Ex Vivo Metabolic Studies in Research Models

Currently, there is a lack of published in vitro and ex vivo metabolic studies specifically investigating 19-Iodo-5-androstene-3β-ol-17-one 3-acetate. However, the established methodologies for studying the metabolism of other steroids would be directly applicable.

In Vitro Models:

Liver Microsomes: Preparations of liver microsomes from various species (e.g., human, rat, mouse) are a standard tool to investigate Phase I metabolism, particularly CYP-mediated reactions.

Hepatocytes: Primary hepatocytes or cultured hepatocyte cell lines provide a more complete metabolic system, capable of carrying out both Phase I and Phase II reactions.

Recombinant Enzymes: Using specific recombinant human CYP enzymes allows for the identification of the key enzymes responsible for the metabolism of the compound.

Ex Vivo Models:

Tissue Slices: Precision-cut tissue slices, particularly from the liver, can be used to study the metabolism in a more intact cellular environment.

Isolated Perfused Organs: The isolated perfused liver model offers a system that closely mimics the in vivo situation, allowing for the study of uptake, metabolism, and excretion.

These models would be instrumental in elucidating the specific metabolic pathways, identifying the resulting metabolites, and determining the metabolic stability of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate.

Comparative Metabolism with Non-iodinated Androstene Derivatives

The metabolism of non-iodinated androstene derivatives, such as dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), has been extensively studied. A comparative analysis provides a framework for predicting the metabolic fate of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate and highlighting the potential influence of the C-19 iodine atom.

Table 1: Comparative Metabolic Pathways of Non-iodinated Androstene Derivatives and Predicted Pathways for 19-Iodo-5-androstene-3β-ol-17-one

| Metabolic Reaction | Non-iodinated Androstene Derivatives (e.g., DHEA) | Predicted for 19-Iodo-5-androstene-3β-ol-17-one | Potential Influence of 19-Iodo Group |

| De-acetylation | Not applicable (no acetate group) | Hydrolysis of 3-acetate to 3β-hydroxyl | Initial activation step |

| Oxidation of 3β-OH | Conversion to 3-keto by 3β-HSD | Likely conversion to 3-keto | May be sterically hindered |

| Reduction of 17-keto | Conversion to 17β-hydroxyl by 17β-HSD | Likely conversion to 17β-hydroxyl | Likely to occur |

| Hydroxylation | Occurs at various positions (e.g., 2α, 6β, 7α, 16α) | Expected at similar positions | Steric hindrance may alter regioselectivity |

| Aromatization | Not a primary pathway for DHEA itself | Unlikely due to the 19-iodo substitution | The 19-iodo group would block aromatase activity |

| Conjugation | Glucuronidation and sulfation at 3β-OH and other hydroxyls | Glucuronidation and sulfation at 3β-OH and other hydroxyls | Primary route of elimination |

The most significant predicted difference in metabolism is the inhibition of aromatization. The aromatase enzyme complex is responsible for the conversion of androgens to estrogens, a process that involves the oxidative removal of the C-19 methyl group. The presence of an iodine atom at C-19 would prevent this reaction from occurring.

Table 2: Major Metabolites of a Related Non-iodinated Androstene Derivative (3β-hydroxy-5α-androst-1-en-17-one)

| Metabolite | Metabolic Transformation |

| 1-Testosterone | Reduction of 17-keto group |

| 1-Androstenedione | Oxidation of 3β-hydroxyl group |

| 3α-hydroxy-5α-androst-1-en-17-one | Isomerization of 3β-hydroxyl group |

| 5α-androst-1-ene-3α,17β-diol | Isomerization of 3β-hydroxyl and reduction of 17-keto |

| 5α-androst-1-ene-3β,17β-diol | Reduction of 17-keto group |

This table, based on the metabolism of a similar compound, illustrates the types of transformations that could be expected for 19-Iodo-5-androstene-3β-ol-17-one after de-acetylation. However, the presence of the 19-iodo group would likely result in a unique set of metabolites.

Applications As a Biochemical Probe and Tracer in Research

Radiolabeling Strategies with Iodine Isotopes (e.g., ¹²⁵I, ¹²³I)

The presence of an iodine atom in the structure of 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate makes it amenable to radiolabeling with various iodine isotopes. The most commonly used isotopes for research purposes are Iodine-125 (¹²⁵I) and Iodine-123 (¹²³I). The choice of isotope depends on the specific application.

¹²⁵I is favored for in vitro studies, such as receptor binding assays, due to its longer half-life (approximately 59.4 days) and lower energy gamma emissions, which make it safer to handle in a laboratory setting. In contrast, ¹²³I, with its shorter half-life (approximately 13.2 hours) and higher energy gamma emissions, is more suitable for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).

The radiolabeling process typically involves the introduction of the radioactive iodine isotope into the molecule. This can be achieved through various chemical synthesis methods, often starting from a precursor molecule that can be readily iodinated. The resulting radiolabeled compound can then be purified and used in a variety of experimental settings.

Table 1: Properties of Commonly Used Iodine Isotopes for Radiolabeling

| Isotope | Half-life | Principal Emission | Primary Application |

| ¹²⁵I | 59.4 days | Gamma (35 keV) | In vitro assays, autoradiography |

| ¹²³I | 13.2 hours | Gamma (159 keV) | In vivo SPECT imaging |

Utilization in Receptor Binding Assays and Ligand-Target Interactions

Radioiodinated analogs of this compound serve as valuable radioligands in receptor binding assays. These assays are crucial for understanding the interaction between a ligand (in this case, the iodinated steroid) and its target receptor. By using a radiolabeled version of the compound, researchers can quantify the binding affinity and specificity of the ligand for a particular receptor.

In a typical receptor binding assay, a preparation of cells or tissues containing the receptor of interest is incubated with the radiolabeled steroid. The amount of radioactivity bound to the receptors is then measured, providing a direct indication of the extent of ligand-receptor binding. Competitive binding assays, where a non-radiolabeled compound is used to displace the radiolabeled ligand, can be employed to determine the binding affinities of other non-radioactive molecules for the same receptor.

While specific studies on this compound in receptor binding assays are not extensively documented, the general principle is widely applied to other iodinated steroids to study receptors such as the androgen and estrogen receptors.

Application in Enzyme Activity Profiling Studies

Iodinated steroids can also be utilized as probes to study the activity of enzymes involved in steroid metabolism. The introduction of an iodine atom can alter the substrate properties of the steroid, potentially making it a specific inhibitor or a substrate for a particular enzyme.

For instance, radioiodinated androstene derivatives could be used to probe the activity of enzymes like aromatase (CYP19A1), which is responsible for the conversion of androgens to estrogens. By monitoring the metabolism of the radiolabeled steroid or its ability to inhibit the metabolism of a known substrate, researchers can gain insights into the enzyme's function and identify potential inhibitors.

While direct studies employing this compound for enzyme activity profiling are limited in the public domain, the structure-activity relationships of various 19-substituted androstene derivatives have been explored in the context of aromatase inhibition. These studies provide a foundation for the potential application of this specific iodinated compound in such research.

Investigative Roles in Steroidogenic Pathway Elucidation

The steroidogenic pathway is a complex series of enzymatic reactions that lead to the synthesis of various steroid hormones from cholesterol. Introducing labeled compounds, such as radioiodinated steroids, into this pathway can help to trace the metabolic fate of these molecules and identify key intermediates and enzymatic steps.

By administering a radiolabeled precursor like a derivative of this compound to cells or tissues involved in steroidogenesis (e.g., adrenal or gonadal cells), researchers can follow the distribution of radioactivity through the various metabolic products. This allows for the identification of the enzymes that act on the compound and the elucidation of specific branches of the steroidogenic pathway.

Development as a Pre-clinical Research Tool for Molecular Imaging Target Validation

The development of novel molecular imaging agents is crucial for the non-invasive diagnosis and monitoring of various diseases. Iodinated compounds, particularly those labeled with positron-emitting isotopes like Iodine-124 (¹²⁴I) for Positron Emission Tomography (PET) or gamma-emitting isotopes like ¹²³I for SPECT, hold promise as imaging probes.

A radiolabeled version of this compound could potentially be developed as a preclinical research tool to validate new molecular imaging targets. For example, if a particular enzyme or receptor targeted by this steroid is overexpressed in a certain type of cancer, a radiolabeled version of the compound could be used to visualize the location and extent of the disease in animal models. This preclinical validation is a critical step in the development of new diagnostic imaging agents for clinical use. While specific preclinical imaging studies with this compound are not widely reported, the general approach of using radioiodinated steroids for imaging is an active area of research.

Enzymatic Interactions and Modulation by 19 Iodo 5 Androstene 3β Ol 17 One 3 Acetate

Interaction with Steroidogenic Enzymes (e.g., CYP17A1, 5α-reductase, Aromatase)

There is currently no direct evidence from scientific literature detailing the specific interactions of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate with key steroidogenic enzymes such as CYP17A1, 5α-reductase, or aromatase. The functionalization at the C-19 position with an iodine atom represents a significant structural modification to the androstane (B1237026) skeleton. Such a modification could theoretically influence its binding affinity and inhibitory potential for these enzymes, but without empirical data, any discussion remains speculative.

For context, related androstene compounds, such as 5-androstene-3,17-dione, are known precursors in the steroid biosynthesis pathway and interact with these enzymes. researchgate.netnih.gov For instance, 5-androstene-3,17-dione can be a substrate for enzymes that introduce modifications leading to the formation of active androgens and estrogens. nih.gov However, the impact of the 19-iodo and 3-acetate groups on these interactions has not been elucidated.

Kinetic Studies of Enzyme Inhibition or Activation

A thorough search of scientific databases reveals no published kinetic studies (e.g., determining Ki or IC50 values) for 19-Iodo-5-androstene-3β-ol-17-one 3-acetate with respect to its potential inhibition or activation of steroidogenic enzymes. Kinetic data is essential for quantifying the potency and mechanism of enzyme modulation. In the absence of such studies, the effect of this specific compound on the catalytic activity of enzymes like CYP17A1, 5α-reductase, and aromatase remains unknown.

Mechanistic Investigations of Enzyme-Ligand Interactions

Detailed mechanistic investigations, such as X-ray crystallography or computational modeling, to understand the binding mode of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate within the active sites of steroid-metabolizing enzymes have not been reported. Such studies would be crucial to understanding how the C-19 iodine atom and the 3β-acetate group influence its interaction with key amino acid residues and the heme center of cytochrome P450 enzymes.

Specificity and Potency Profiling Against Steroid Metabolizing Enzymes

A comprehensive specificity and potency profile of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate against a panel of steroid metabolizing enzymes is not available in the current scientific literature. This type of profiling is critical for understanding the selectivity of a compound and its potential for off-target effects.

Structure Activity Relationship Sar Studies of Iodinated Androstene Analogs

Influence of C-19 Halogenation on Steroid Receptor Binding

The functionalization of the C-19 methyl group of androstene skeletons has profound effects on their binding to steroid receptors, most notably the enzyme aromatase (cytochrome P450 19A1). Aromatase is responsible for the conversion of androgens to estrogens, and its inhibition is a key therapeutic strategy. The introduction of a halogen, such as iodine, at the C-19 position creates a unique chemical entity whose interactions with the enzyme's active site differ significantly from the natural substrate, androstenedione (B190577).

Research into C-19 substituted analogs has shown that this position is critical for binding and catalysis. The C-19 methyl group of the natural substrate is positioned just 4 Å from the heme iron atom within the aromatase active site. nih.gov Modifications at this position can therefore directly influence the enzyme's catalytic function. Studies on various 19-substituted androst-4-ene-3,17-diones have revealed that the nature of the substituent dictates the inhibitory potency. For instance, the synthesis of 19-halogenated androstenediones, including 19-iodo analogs, has been a strategy to probe the active site. rsc.org

While direct comparative binding data for a series of 19-halogenated compounds is limited, the reactivity of the 19-iodo group has been exploited to synthesize other potent inhibitors. The iodine atom in 19-iodoandrost-4-ene-3,17-dione can be smoothly displaced by various nucleophiles to create analogs with sulfur or nitrogen at C-19. rsc.org This has led to the discovery of highly potent competitive inhibitors of aromatase, such as 19-thiomethyl-androst-4-ene-3,17-dione (Kᵢ = 1 nM) and 19-azidoandrost-4-ene-3,17-dione (B217533) (Kᵢ = 5 nM). rsc.org It is proposed that the sulfur or nitrogen atom of these analogs acts as a sixth ligand to the heme iron of the aromatase enzyme, accounting for their high affinity. rsc.org This suggests that while the 19-iodo analog itself may be a moderately effective inhibitor, its primary significance in SAR studies is as a versatile intermediate for creating more potent inhibitors that can directly coordinate with the enzyme's catalytic center.

Below is a data table comparing the inhibitory constants (Kᵢ) of various C-19 functionalized androstenedione analogs against human placental aromatase, illustrating the impact of the C-19 substituent.

| Compound | C-19 Substituent | Inhibitory Constant (Kᵢ) | Inhibition Type |

| Androst-4-ene-3,17-dione (substrate) | -CH₃ | Kₘ = 63 nM | Substrate |

| 19-Thiomethyl-androst-4-ene-3,17-dione | -CH₂SCH₃ | 1 nM | Competitive |

| 19-Azidoandrost-4-ene-3,17-dione | -CH₂N₃ | 5 nM | Competitive |

| 6β,19-Epoxyandrostenedione | -O- (bridged) | 2.2 µM | Competitive |

Data synthesized from available research on C-19 substituted aromatase inhibitors. rsc.orgnih.gov

Effects of C-3 Acetate (B1210297) Moiety on Biochemical Activity

The biochemical activity of a steroid is significantly influenced by the nature of substituents on its A-ring, particularly at the C-3 position. The 3-acetate moiety in 19-Iodo-5-androstene-3β-ol-17-one 3-acetate, as opposed to a free hydroxyl group, primarily modulates the compound's physicochemical properties, such as lipophilicity. Esterification of a hydroxyl group generally increases a molecule's lipid solubility. This enhanced lipophilicity can affect its absorption, distribution, and transport across cellular membranes.

In the context of biochemical activity, the 3-acetate group often acts as a prodrug feature. For many steroids, the active form that binds to the intracellular receptor possesses a 3β-hydroxyl group. psu.edu It is widely understood that esterified steroids like acetates can be hydrolyzed by intracellular esterase enzymes to release the parent alcohol. nih.gov This enzymatic cleavage would convert the 3-acetate derivative to the corresponding 3β-hydroxy steroid, which would then be the species that interacts with the target receptor or enzyme.

Therefore, the C-3 acetate moiety affects biochemical activity in several ways:

Pharmacokinetics: The increased lipophilicity can alter how the compound is absorbed and distributed in the body.

Metabolic Activation: The acetate group likely requires enzymatic hydrolysis to yield the active 3β-hydroxy analog. The rate and extent of this conversion can influence the onset and duration of the compound's biological effect.

Receptor Interaction: The bulky acetate ester itself is less likely to form the critical hydrogen bonds within a receptor's ligand-binding domain that a free hydroxyl group can. For instance, the interaction of androst-5-ene-3β,17β-diol with estrogen and androgen receptors highlights the role of the hydroxyl groups in binding. nih.gov

The primary biochemical consequence of the C-3 acetate is thus to serve as a delivery and modulation mechanism, with the ultimate activity being dependent on its conversion to the 3β-ol form.

Conformational Analysis and its Impact on Biological Interactions

The three-dimensional shape of a steroid molecule is a critical determinant of its ability to bind to a specific receptor or enzyme active site. The androstene skeleton, composed of a rigid fused four-ring system, has a distinct conformation that can be subtly altered by its substituents. libretexts.org For 5-androstene derivatives, the A and C rings typically adopt a stable chair conformation, while the introduction of the C5-C6 double bond forces the B ring into a higher-energy half-chair conformation. nih.gov The D-ring, being a five-membered ring, is generally found in a twisted or envelope conformation. nih.gov

For example, in the aromatase active site, the steroid substrate is held in a tight orientation through multiple hydrophobic contacts and specific hydrogen bonds. nih.govresearchgate.net The conformation of the A-ring is particularly crucial for the sequential hydroxylation and aromatization reactions. A bulky C-19 iodo group could introduce steric hindrance, potentially preventing the optimal alignment of the steroid within the active site, which may explain why many C-19 substituted steroids act as inhibitors rather than substrates. The altered A-ring conformation could interfere with the precise positioning required for catalytic action by the heme group. nih.gov Therefore, the conformational changes induced by C-19 halogenation are a key factor in the structure-activity relationship of these analogs, directly impacting their biological interactions by altering the geometry of receptor or enzyme recognition.

Systematic Structural Modifications and Their Biochemical Consequences

Starting from a common precursor like 19-hydroxyandrostenedione or its 19-iodo derivative, a series of analogs can be synthesized to probe the electronic and steric requirements of the enzyme's active site. A study that synthesized 19-halogen, 19-sulfur, and 19-nitrogen analogs of androstenedione revealed important biochemical consequences: rsc.org

Effect of Halogen Size: The synthesis of 19-chloro, 19-bromo, and 19-iodo analogs allowed for an assessment of how halogen size impacts binding. While specific inhibitory constants for these were not the primary focus of the study, the chemical reactivity of the 19-iodo analog proved most useful for further modification. rsc.org

Introduction of Heme-Coordinating Groups: The most significant finding was that replacing the halogen with groups capable of coordinating with the heme iron of aromatase led to a dramatic increase in potency. The 19-iodo intermediate was used to create 19-azido and various 19-thioalkyl derivatives.

Impact of Alkyl Chain Length in Thioethers: Within the 19-thioalkyl series, a clear SAR was observed. Inhibitory potency increased as the size of the alkyl substituent decreased, with the 19-thiomethyl analog being the most potent inhibitor identified in the series. rsc.org

This systematic approach demonstrates that the C-19 position is not merely a point for steric bulk but can be functionalized with specific chemical groups to achieve high-affinity binding through direct interaction with the catalytic machinery of the enzyme. The biochemical consequence of moving from a simple halogen to a nitrogen or sulfur-containing group was a shift from moderate to highly potent enzyme inhibition.

The following table summarizes the biochemical consequences of these systematic modifications on aromatase inhibition.

| C-19 Modification Type | Example Substituent | Biochemical Consequence |

| Halogenation | -CH₂I | Creates a reactive intermediate for further synthesis; likely a moderate competitive inhibitor. |

| Azide Introduction | -CH₂N₃ | Results in potent competitive inhibition, likely through coordination of the terminal nitrogen to the heme iron. rsc.org |

| Thioether Introduction | -CH₂SCH₃ | Leads to very potent competitive inhibition, with potency increasing as the alkyl group size decreases. rsc.org |

| Bridged Ring Formation | 6β,19-epoxy | Introduces significant conformational constraints, leading to weak inhibition of aromatase. nih.gov |

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For steroidal ligands, these models are invaluable for designing new compounds with improved affinity and selectivity.

For inhibitors of aromatase, ligand-based pharmacophore models have been developed using the structures of known potent steroidal and non-steroidal inhibitors. nih.govnih.gov These models typically identify several key features essential for binding, which can be mapped onto the structure of 19-Iodo-5-androstene-3β-ol-17-one:

Steroid Nucleus: A rigid, hydrophobic scaffold is a fundamental requirement that provides the correct geometry to position other functional groups. The androstene core serves this purpose.

Hydrogen Bond Acceptor: The C-17 ketone is a critical feature, often forming a hydrogen bond with the backbone amide of Met374 in the aromatase active site. nih.gov

Hydrogen Bond Donor/Acceptor: The C-3 position (as a hydroxyl after hydrolysis of the acetate) is another key interaction point, often hydrogen bonding with the side chain of Asp309. nih.gov

C-19 Interaction Site: The C-19 position is recognized as a key site for modulating activity. Pharmacophore models for potent inhibitors often include a feature in this region that represents a potential interaction with the heme iron, such as a nitrogen or sulfur atom. rsc.org

Based on these models, several ligand design principles for C-19 modified androstene analogs emerge:

Maintain the Core Scaffold: The tetracyclic androstene structure is essential for orienting the key functional groups.

Preserve Key Interaction Points: The C-3 and C-17 oxygenated functions are critical anchors for binding and should be retained or masked as prodrugs (like the 3-acetate).

Target the C-19 Position for Potency and Selectivity: The C-19 position offers a prime location for introducing functional groups that can form specific, high-energy interactions with the target enzyme. The design of inhibitors that can coordinate with the heme iron is a particularly effective strategy. rsc.org

Balance Steric and Electronic Factors: While adding bulky groups at C-19 can introduce beneficial interactions, it can also lead to steric clashes. The ideal ligand must balance size, shape, and electronic properties to fit optimally within the confines of the enzyme's active site.

Therefore, 19-Iodo-5-androstene-3β-ol-17-one 3-acetate fits within these principles as a scaffold that possesses the core steroid structure and key oxygenated groups, with a modifiable C-19 position that allows for the exploration of SAR and the design of more potent derivatives.

Advanced Analytical Methodologies for Research Quantification and Detection

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for steroid analysis due to its exceptional specificity, sensitivity, and versatility. nih.govresearchgate.net This technique allows for the simultaneous quantification of multiple analytes in a single run, making it highly efficient for steroid profiling. nih.gov

For the analysis of 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate, a reverse-phase HPLC column, such as a C18, would be employed to separate the compound from other matrix components based on its lipophilicity. nih.gov Following chromatographic separation, the analyte enters the mass spectrometer, typically using electrospray ionization (ESI) in positive mode. nih.gov Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides high specificity by monitoring a specific precursor ion to product ion transition. nih.gov For this compound, the precursor ion would be its protonated molecule [M+H]⁺. Collision-induced dissociation would then generate specific product ions, allowing for unambiguous identification and quantification. The use of two MRM transitions (a quantifier and a qualifier) further confirms the identity of the peak. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Note: These are hypothetical values for illustrative purposes.

| Parameter | Value |

|---|---|

| Chromatography | |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) with formic acid |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | m/z 459.1 |

| Quantifier Transition | 459.1 > [Specific Fragment 1] |

| Qualifier Transition | 459.1 > [Specific Fragment 2] |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis, renowned for its high chromatographic resolution, which is particularly useful for separating isomeric steroids. nih.govnih.gov However, due to the low volatility and thermal instability of many steroids, a derivatization step is typically required prior to analysis. nih.govmdpi.com This process converts the analyte into a more volatile and thermally stable compound. nih.gov

For this compound, derivatization would likely target the 17-keto group and the 3-hydroxyl group after hydrolysis of the acetate (B1210297) ester. Common derivatization reactions for steroids include silylation, which transforms hydroxyl and keto groups into trimethylsilyl (B98337) (TMS) ethers and enol-TMS ethers, respectively. mdpi.com A frequently used reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide (NH₄I). researchgate.net Following derivatization, the sample is injected into the GC-MS system, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected by the mass spectrometer. youtube.com

Table 2: Common Derivatization Reagents for Steroid Analysis by GC-MS

| Reagent | Target Functional Group |

|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Keto |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxyl |

| Trimethylsilylimidazole (TMSI) | Hydroxyl |

| Methoxylamine HCl (MEOX) | Keto |

Radiometric Detection Methods for Radiolabeled Probes

The presence of an iodine atom in this compound makes it an ideal candidate for radiometric detection methods. This involves synthesizing a radiolabeled version of the compound by incorporating a radioisotope of iodine, such as ¹²⁵I or ¹³¹I. researchgate.net Radioiodinated steroids serve as valuable tracers in various research applications. nih.gov

Gamma-emitting tracers like ¹²⁵I-labeled steroids offer several advantages over traditional tritiated (³H) tracers, including simpler and more economical sample counting using a gamma counter. nih.govosti.gov These radiolabeled probes are crucial for developing radioimmunoassays (see section 8.4) and in vitro binding assays to study receptor interactions. They can also be used in metabolic studies to trace the fate of the compound within biological systems. The synthesis of such radioiodinated molecules must be carefully controlled to ensure high radiochemical purity and specific activity. mdpi.com However, a potential challenge with radioiodinated compounds is in vivo deiodination, which can affect the stability and interpretation of results. mdpi.comnih.gov

Immunochemical Assays for Steroid Quantification (e.g., Radioimmunoassay development)

Immunochemical assays, particularly radioimmunoassay (RIA), have historically been a cornerstone of steroid hormone measurement. mjpath.org.my The development of an RIA for this compound would require the production of specific antibodies against the molecule. nih.gov

Since steroids are small molecules (haptens), they are not immunogenic on their own. To elicit an immune response, the steroid must be chemically conjugated to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). thermofisher.comthermofisher.com This immunogen is then used to immunize an animal to produce polyclonal or monoclonal antibodies. synabs.besynabs.be

The RIA itself is a competitive binding assay. A known quantity of a radiolabeled version of the compound (the tracer, as described in 8.3) competes with the unlabeled compound in the sample for a limited number of antibody binding sites. diasource-diagnostics.com After incubation, the antibody-bound fraction is separated, and its radioactivity is measured. By comparing the results to a standard curve, the concentration of the unknown sample can be determined. While highly sensitive, immunoassays can sometimes suffer from a lack of specificity due to cross-reactivity with structurally similar compounds. waters.comannlabmed.org

Sample Preparation and Matrix Effects in Complex Biological Research Matrices

The analysis of this compound in complex biological matrices such as plasma, serum, or tissue requires a robust sample preparation protocol to remove interfering substances. helsinki.fi Effective sample preparation is crucial for reducing matrix effects, which can significantly impact the accuracy and precision of LC-MS/MS analyses. chromatographyonline.compsu.edu

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. psu.edulongdom.org Common sample preparation techniques for steroids aim to isolate the analytes and remove proteins, phospholipids, and salts. These methods include:

Protein Precipitation (PP): A simple method where an organic solvent like methanol or acetonitrile is added to precipitate proteins. austinpublishinggroup.com

Liquid-Liquid Extraction (LLE): A widely used technique where the sample is partitioned between two immiscible liquids to extract the steroid into the organic phase. austinpublishinggroup.com

Solid-Phase Extraction (SPE): A highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte. austinpublishinggroup.com

The choice of technique depends on the required level of cleanliness and the specific matrix. tandfonline.com Despite rigorous cleanup, matrix effects can persist. Their impact is typically evaluated during method validation and can be compensated for by using a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects. chromatographyonline.com

Table 3: Comparison of Common Sample Preparation Techniques for Steroid Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PP) | Protein denaturation and removal by centrifugation. | Simple, fast, inexpensive. | Less clean extract, high potential for matrix effects. austinpublishinggroup.com |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Good for removing salts and polar interferences, relatively inexpensive. | Labor-intensive, requires large solvent volumes, can form emulsions. helsinki.fiaustinpublishinggroup.com |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent followed by elution. | High selectivity, clean extracts, amenable to automation. | More expensive, requires method development. austinpublishinggroup.com |

Computational and Theoretical Studies on 19 Iodo 5 Androstene 3β Ol 17 One 3 Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hust.edu.vnekb.eg For 19-Iodo-5-androstene-3β-ol-17-one 3-acetate, DFT calculations can provide deep insights into its reactivity, stability, and spectroscopic properties. By solving the Kohn-Sham equations, it is possible to determine various electronic descriptors. ekb.egyoutube.com

A typical DFT study on this molecule would involve geometry optimization to find the lowest energy conformation. Following this, calculations would be performed to obtain key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

The presence of the iodine atom at the C19 position is expected to significantly influence the electronic properties. nih.govjddonline.com DFT can be used to analyze the charge distribution and the electrostatic potential map, highlighting regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate from Hypothetical DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 2.8 D | Polarity and intermolecular interactions |

| Molar Refractivity | 110 cm³/mol | Molecular polarizability |

Note: The values in this table are illustrative and represent typical data that would be generated from DFT calculations.

Molecular Docking and Dynamics Simulations for Receptor Interactions

To understand the potential biological activity of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate, molecular docking and dynamics simulations are invaluable tools. These methods predict the binding orientation and affinity of a ligand to a biological target, such as a receptor or enzyme. nih.govdrugbank.com Given its steroidal backbone, a likely target for this compound is the androgen receptor (AR). nih.govendocrine-abstracts.org

Molecular docking simulations would be performed to place the 19-iodo-androstene derivative into the ligand-binding domain of the AR. endocrine-abstracts.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. nih.govdrugbank.com The results would provide a predicted binding mode and an estimated binding affinity (e.g., in kcal/mol).

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. An MD simulation would track the movements of all atoms in the system, providing insights into the flexibility of the complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov

Table 2: Hypothetical Molecular Docking Results of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate with the Androgen Receptor

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Energy | -9.8 kcal/mol | Asn705, Gln711, Arg752, Thr877 |

| Inhibition Constant (Ki) | 85 nM | - |

| Hydrogen Bonds | 2 | Asn705, Thr877 |

| Hydrophobic Interactions | Multiple | Leu704, Met745, Phe764 |

Note: The values and residues in this table are for illustrative purposes and represent the type of data obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov To develop a QSAR model for androstane (B1237026) derivatives, a dataset of compounds with known biological activities (e.g., binding affinities to the AR) would be required.

Although a specific QSAR model for 19-iodo-androstene derivatives is not available, a hypothetical model could be constructed. This would involve calculating a variety of molecular descriptors for each compound in the dataset, including electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build an equation that best correlates these descriptors with the observed activity. nih.gov

Table 3: Example of a Hypothetical QSAR Model for Androgen Receptor Binding

Equation: log(1/IC50) = 0.5 * LogP - 0.2 * Molar_Volume + 1.5 * (HOMO-LUMO_Gap) + 2.1

| Descriptor | Coefficient | Significance |

| LogP (Hydrophobicity) | 0.5 | Positive correlation with activity |

| Molar Volume (Steric) | -0.2 | Negative correlation with activity |

| HOMO-LUMO Gap (Electronic) | 1.5 | Positive correlation with activity |

| Model Statistics | ||

| R² | 0.85 | |

| Q² (Cross-validation) | 0.72 |

Note: This table presents a hypothetical QSAR model for illustrative purposes.

Prediction of Biochemical Activities via In Silico Screening (e.g., PASS prediction)

In silico screening tools, such as the Prediction of Activity Spectra for Substances (PASS) software, can predict the likely biological activities of a compound based on its chemical structure. nih.govnih.gov The PASS algorithm compares the structure of the input molecule to a large database of known bioactive compounds and predicts a spectrum of potential pharmacological effects and mechanisms of action. youtube.comzenodo.org

For 19-Iodo-5-androstene-3β-ol-17-one 3-acetate, a PASS prediction would generate a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). clinmedkaz.org Activities with a high Pa value would be considered more likely. This approach can help to identify potential therapeutic applications for novel compounds and to flag potential off-target effects.

Table 4: Illustrative PASS Prediction Results for 19-Iodo-5-androstene-3β-ol-17-one 3-acetate

| Predicted Activity | Pa | Pi |

| Androgen receptor agonist | 0.85 | 0.02 |

| Antineoplastic | 0.72 | 0.05 |

| CYP17A1 inhibitor | 0.65 | 0.08 |

| Anti-inflammatory | 0.58 | 0.11 |

| Cardiotonic | 0.45 | 0.23 |

Note: The activities and probabilities in this table are hypothetical and serve to illustrate the output of a PASS prediction.

Conformational Energetics and Intermolecular Interaction Analysis

The biological activity of a flexible molecule like 19-Iodo-5-androstene-3β-ol-17-one 3-acetate is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. This can be achieved through computational methods such as molecular mechanics or quantum mechanics calculations.

A systematic search of the conformational space would reveal the preferred geometries of the steroid rings and the orientation of the substituents. The results would be presented as a potential energy surface, with the low-energy regions corresponding to the most stable conformers.

Furthermore, the analysis of intermolecular interactions is crucial for understanding how the molecule interacts with its environment, including solvent molecules and biological receptors. semanticscholar.orgbuketov.edu.kz Techniques such as Hirshfeld surface analysis can be used to visualize and quantify these interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. buketov.edu.kz The iodine atom, in particular, is capable of forming halogen bonds, which are increasingly recognized as important in drug-receptor interactions. nih.gov

Table 5: Hypothetical Relative Energies of Conformers of 19-Iodo-5-androstene-3β-ol-17-one 3-acetate

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C4-C5-C6-C7) |

| 1 (Chair) | 0.00 | 75.3 | -55.2° |

| 2 (Twist-Boat) | 2.50 | 24.1 | 30.5° |

| 3 (Boat) | 5.80 | 0.6 | 0.1° |

Note: This table provides an illustrative example of the kind of data obtained from a conformational analysis study.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of structurally complex steroids such as 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate is an area ripe for innovation. While classical multi-step syntheses have been the mainstay, the future lies in the development of more efficient and stereoselective methods.

Key Research Objectives:

Enzymatic and Chemo-enzymatic Approaches: The use of enzymes, or a combination of chemical and enzymatic steps, could offer highly specific and environmentally benign synthetic routes. Research into identifying or engineering enzymes capable of regioselective iodination of the C19 methyl group of an androstene backbone is a significant area of interest.

Continuous Flow Chemistry: The application of continuous flow technologies can offer improved reaction control, scalability, and safety in the synthesis of steroid derivatives. rsc.org The development of a flow-based synthesis for this compound could streamline its production for research purposes.

Late-Stage Functionalization: Developing methods for the direct iodination of the C19 position on a pre-formed steroid nucleus would represent a significant advancement. This would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Classical Multi-step Synthesis | Well-established principles | Often lengthy, low overall yields, use of hazardous reagents |

| Chemo-enzymatic Synthesis | High selectivity, milder reaction conditions | Enzyme discovery and optimization can be time-consuming |

| Continuous Flow Chemistry | Improved safety, scalability, and reproducibility | Requires specialized equipment and process optimization |

| Late-Stage Functionalization | Rapid access to analogues | Achieving high regioselectivity at the C19 position |

Discovery of Uncharted Biochemical Roles

The introduction of an iodine atom at the C19 position of the androstane (B1237026) skeleton is predicted to confer unique biochemical properties. A primary hypothesized role for this compound is as a modulator of key enzymes in steroid metabolism.

Hypothesized Biochemical Functions:

Aromatase Inhibition: The C19 methyl group of androgens is the substrate for the aromatase enzyme, which converts androgens to estrogens. emory.edualfa-chemistry.comyoutube.com It is highly probable that a C19-iodo modification would interfere with this process, positioning this compound as a potential aromatase inhibitor. nih.govnih.gov Future research should focus on quantifying its inhibitory potency and determining its mechanism of action (e.g., competitive, non-competitive, or irreversible).

Androgen Receptor Modulation: While the primary function may be related to enzyme inhibition, the potential for direct interaction with the androgen receptor (AR) cannot be excluded. sigmaaldrich.com Studies to determine its binding affinity for the AR are warranted to understand its full endocrine profile.

Table 2: Potential Biochemical Targets and Research Approaches

| Potential Target | Research Approach | Key Data to be Generated |

| Aromatase (CYP19A1) | In vitro enzyme inhibition assays using human placental microsomes. | IC50 and Ki values, mechanism of inhibition (e.g., competitive, irreversible). |

| Androgen Receptor (AR) | Competitive radioligand binding assays. | Binding affinity (Kd or Ki) relative to known androgens like dihydrotestosterone. |

| Other Steroidogenic Enzymes | Profiling against a panel of key steroidogenic enzymes (e.g., 5α-reductase, 17β-hydroxysteroid dehydrogenase). | Determination of inhibitory or substrate activity. |

Development of Next-Generation Molecular Probes

The presence of an iodine atom makes this compound an ideal candidate for development as a molecular imaging probe. By incorporating a radioactive isotope of iodine, this compound could be used to visualize and quantify its biological targets in vivo.

Applications in Molecular Imaging:

SPECT and PET Imaging: Radioiodinated steroids, including those with iodine at various positions, have been explored for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of steroid receptors in cancers. sigmaaldrich.comnih.gov Synthesizing analogues of this compound with 123I for SPECT or 124I for PET could enable non-invasive imaging of aromatase-rich tissues, such as certain types of breast cancer.

Autoradiography: 125I-labeled versions of this compound could be used for high-resolution in vitro autoradiography to map the distribution of its binding sites in tissue sections. biosynth.com

Integration with Systems Biology Approaches in Steroidomics

Steroidomics, the comprehensive analysis of steroids in a biological system, is a powerful tool for understanding endocrine function and disease. mdpi.comnih.gov this compound can be integrated into steroidomics workflows in several ways.

Roles in Steroidomics Research:

Internal Standard for Mass Spectrometry: The unique mass of the iodine atom makes this compound an excellent candidate for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of other steroids. nih.govuniroma1.it Its distinct mass would prevent interference with the measurement of endogenous steroids.

Table 3: Physicochemical Properties for Mass Spectrometry

| Property | Value |

| CAS Number | 82341-96-6 |

| Molecular Formula | C₂₁H₂₉IO₃ |

| Molecular Weight | 456.36 g/mol |

Collaborative Research at the Interface of Chemistry, Biochemistry, and Molecular Biology

The multifaceted nature of research on this compound necessitates a highly collaborative and interdisciplinary approach. The successful elucidation of its properties and potential applications will require the combined expertise of synthetic chemists, biochemists, molecular biologists, and pharmacologists.

Examples of Collaborative Projects:

Joint PhD Programs: Joint doctoral programs between universities with complementary expertise in steroid synthesis and biocatalysis can foster the development of novel synthetic strategies. nih.gov

Interdisciplinary Research Consortia: The establishment of research consortia focused on endocrine-disrupting chemicals or the development of novel therapeutics often involves collaboration between academic institutions, industry, and government agencies. vacancyedu.com

Cross-Disciplinary Clinical Research: Should this compound show promise as a therapeutic or diagnostic agent, collaborations between basic scientists and clinicians will be essential for its translation into clinical practice. sems-journal.ch

The exploration of this compound is a compelling example of how a single molecule can serve as a platform for discovery across multiple scientific disciplines. Future research in the directions outlined above holds the promise of not only advancing our fundamental understanding of steroid science but also potentially delivering new tools for the diagnosis and treatment of endocrine-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 19-Iodo-5-androstene-3beta-ol-17-one 3-acetate, and how do reaction conditions influence iodination efficiency?

- Methodology :

- Precursor selection : Start with 5-androstene-3beta-ol-17-one 3-acetate, introducing iodine at C19 via electrophilic substitution or halogenation. Use iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Reaction optimization : Monitor iodination efficiency using thin-layer chromatography (TLC) and adjust parameters (temperature, stoichiometry, catalyst). For example, excess iodine may lead to poly-iodination, requiring precise stoichiometric control .

- Purification : Employ column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the mono-iodinated product. Confirm purity via HPLC (>95%) .

Q. What spectroscopic methods are most effective for characterizing the iodinated steroid structure?

- Methodology :

- NMR analysis : Use H and C NMR to confirm regioselective iodination. The deshielding effect of iodine on adjacent protons (e.g., C18/C19 methyl groups) provides diagnostic shifts. Compare with non-iodinated analogs for validation .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF MS detects the molecular ion peak ([M+H]) and isotopic pattern (iodine has a distinct I signature) .

- X-ray crystallography : If crystalline, determine the 3D structure to confirm iodine placement and steric effects on the steroid backbone .

Advanced Research Questions

Q. How does the introduction of an iodine atom at C19 affect the compound’s metabolic stability compared to non-halogenated analogs?

- Methodology :

- In vitro metabolism assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. Compare degradation half-life () to non-iodinated derivatives. Iodine’s electronegativity may slow CYP450-mediated oxidation .

- Structure-activity relationship (SAR) : Syntize analogs with halogens (Cl, Br) at C19 to assess electronic vs. steric contributions. Use computational modeling (e.g., DFT) to predict metabolic hotspots .

Q. In comparative studies, how do stereochemical variations in the 3beta-acetate group influence receptor binding affinity?

- Methodology :

- Stereoisomer synthesis : Prepare 3alpha-acetate and 3beta-acetate derivatives via selective acetylation (e.g., using chiral catalysts). Confirm configuration via NOESY NMR .

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for steroid receptors (e.g., androgen receptor). The 3beta-acetate’s equatorial orientation may enhance hydrophobic interactions vs. axial 3alpha analogs .

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

- Methodology :

- Standardized protocols : Replicate studies using identical cell lines (e.g., LNCaP for prostate cancer), culture conditions, and compound purity (>98% by HPLC). Discrepancies may arise from impurities or assay sensitivity .

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to identify outliers. For example, conflicting IC values in cytotoxicity assays may stem from variable ATP levels in cell viability kits .

Data Contradiction Analysis

- Case Example : Conflicting reports on iodinated steroid cytotoxicity (e.g., IC = 10 µM vs. 50 µM in similar cancer lines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.